methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

Description

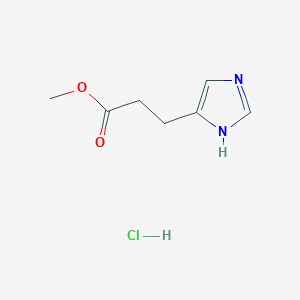

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS: 53958-94-4) is a hydrochloride salt of a methyl ester derivative bearing a 1H-imidazol-4-yl substituent. Its molecular formula is C₇H₁₀N₂O₂·HCl, with a molecular weight of 190.63 g/mol . The compound features a propanoate backbone esterified with a methyl group and an imidazole ring at the third carbon position (Figure 1). It is commercially available as a building block for organic synthesis and pharmaceutical research, with purity levels reaching 98% in standardized preparations .

Properties

IUPAC Name |

methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITCRIQOLWJSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593728 | |

| Record name | Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53958-94-4, 31434-93-2 | |

| Record name | 1H-Imidazole-5-propanoic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53958-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride typically involves the esterification of 3-(1H-imidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Amides, thioesters.

Scientific Research Applications

Organic Synthesis

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is widely utilized in organic synthesis as an intermediate for the preparation of various imidazole derivatives. Its structure allows for modifications that lead to compounds with potential therapeutic properties.

Key Studies:

- A study highlighted its role in synthesizing N-substituted imidazole derivatives, which are crucial for developing pharmaceutical agents targeting various diseases, including Alzheimer's disease and hypertension .

Coordination Chemistry

The compound has been investigated for its ability to form coordination complexes with metals, such as zinc(II). These complexes have shown promise in material science and catalysis due to their unique structural properties and reactivity.

Case Study:

- Research demonstrated the formation of zinc(II) coordination polymers using methyl 3-(1H-imidazol-4-yl)propanoate as a ligand. These materials exhibited interesting thermal and chemical stability, which could be advantageous for various applications in catalysis and sensor technology .

Pharmaceutical Development

The imidazole moiety present in this compound is significant in drug design, particularly for creating angiotensin II receptor antagonists. These compounds are essential in treating conditions like hypertension.

Relevant Findings:

- Novel derivatives derived from methyl 3-(1H-imidazol-4-yl)propanoate have been evaluated for their biological activities. For instance, some derivatives showed selective inhibitory activity against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative disease treatments .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Organic Synthesis | Intermediate for various imidazole derivatives | Synthesis of N-substituted imidazoles for pharmaceutical use |

| Coordination Chemistry | Forms complexes with metals like zinc(II) | Stability and reactivity beneficial for catalysis |

| Pharmaceutical Development | Development of angiotensin II receptor antagonists | Effective derivatives against AChE for Alzheimer’s treatment |

Mechanism of Action

The mechanism of action of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The ester group can also participate in hydrolysis reactions, leading to the release of the active imidazole moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Backbones or Substituents

The following table summarizes key structural analogs and their distinguishing features:

*Compound 10: Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate .

Key Observations:

- Functional Groups: Replacing the methyl ester with a carboxylic acid (3-(1H-imidazol-4-yl)propanoic acid HCl) increases polarity, likely enhancing water solubility but reducing membrane permeability .

- Pharmacologically Active Derivatives : Compound 10 incorporates a tetrazole ring, a bioisostere for carboxylic acids, which may improve binding affinity to targets such as angiotensin II receptors .

Solubility and Stability

- The hydrochloride salt form of the target compound enhances solubility in polar solvents compared to its free base.

Biological Activity

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₇H₈ClN₃O₂

- Molecular Weight : 205.64 g/mol

The structural features that contribute to its biological activity include the imidazole ring, which allows for interactions with various biological targets through hydrogen bonding and coordination with metal ions.

This compound exhibits its biological effects primarily through:

- Enzyme Interaction : The imidazole ring can act as a ligand, facilitating interactions with enzymes and receptors.

- Modulation of Protein Activity : The compound can enhance or inhibit the activity of specific proteins, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : The compound has shown potential efficacy against certain bacterial strains, suggesting a role as an antimicrobial agent.

- Neuroprotective Properties : Studies indicate that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary research suggests that it may inhibit tumor growth through various mechanisms.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Neuroprotective | Potential in neurodegenerative disease treatment | |

| Antitumor | Inhibitory effects on tumor growth | |

| Enzyme Inhibition | Modulates activity of enzymes involved in metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL, indicating its potential as a therapeutic agent against infections caused by resistant bacteria.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, this compound was assessed for its neuroprotective effects. The results showed that the compound could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its utility in neurodegenerative conditions.

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Inhibition of Acetylcholinesterase (AChE) : The compound exhibited selective inhibitory activity against AChE, which is crucial for neurotransmission and is often targeted in Alzheimer's therapy. The IC50 value was reported at 0.324 µM, indicating potent activity .

- Safety Profile : Toxicological assessments have shown low cytotoxicity in vitro, supporting further investigation into its therapeutic applications without significant adverse effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling imidazole derivatives with propanoate esters followed by HCl salt formation. For example, azo initiators like AIBN in polar solvents (e.g., DMF) under controlled temperatures (~65–80°C) are critical for radical polymerization or condensation reactions . Optimization may include adjusting molar ratios of reagents, solvent choice (e.g., xylene for reflux ), and purification via recrystallization (e.g., methanol ) or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the imidazole and propanoate moieties .

- Mass spectrometry (ESI-MS) for molecular weight verification .

- Elemental analysis (e.g., CHNS/O) to validate empirical formulas .

- HPLC or TLC to assess purity, with Rf values reported in solvent systems like ethyl acetate .

Q. What are the recommended safety protocols for handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in sealed glass containers under dry, dark conditions (≤25°C) to prevent hydrolysis or decomposition .

- Decomposition Risks : Avoid strong oxidizers; thermal decomposition may release toxic gases (e.g., HCl, NOx) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy or HPLC at timed intervals .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Reaction Quenching : For lab-scale studies, neutralize reactions with NaOH or citric acid to halt unintended side reactions .

Q. What strategies address contradictions in reported biological activity data for imidazole derivatives?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., enzyme inhibition, cell viability) across multiple replicates to identify outliers .

- Control Experiments : Include positive/negative controls (e.g., known imidazole-based inhibitors) to validate assay conditions .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., methyl 3-(3-amino-triazolyl)propanoate hydrochloride ) to contextualize activity trends.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., histamine H₃ or cytochrome P450 enzymes) .

- MD Simulations : Analyze stability of ligand-receptor complexes in simulated physiological conditions (e.g., solvation, temperature) .

- QSAR Models : Corrogate substituent effects (e.g., methoxy groups) on bioavailability or toxicity .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301 protocols to measure degradation rates in soil/water matrices .

- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna, algae) at varying concentrations .

- Fate Analysis : Track distribution in environmental compartments (water, sediment) using radiolabeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.